molecular formula C11H12FN3 B1438204 1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine CAS No. 1152880-22-2

1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine

Cat. No.: B1438204
CAS No.: 1152880-22-2
M. Wt: 205.23 g/mol
InChI Key: MPBWZLSWKVZFCU-UHFFFAOYSA-N
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Description

1-[5-Fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine (CAS 1152880-22-2) is a chemical compound with the molecular formula C 11 H 12 FN 3 and a molecular weight of 205.23 g/mol [ 1]. This amine-functionalized compound features a pyrazole ring, a privileged scaffold in medicinal chemistry and drug discovery [ 7]. Pyrazole-containing structures are frequently explored in pharmaceutical research for their diverse biological activities. Recent scientific literature highlights the significant research value of pyrazole-based compounds, demonstrating their potential as potent and selective inhibitors for metalloproteinases like meprin α and β [ 2]. These proteases are emerging as promising drug targets linked to various pathologies, including cancer, Alzheimer's disease, and fibrotic disorders [ 2]. Furthermore, heterocycles incorporating pyrazole moieties are actively investigated for applications in agrochemicals and materials science due to their versatile properties [ 7]. As a building block, this compound offers researchers a key intermediate for synthesizing more complex molecules, such as through further functionalization of the amine group or incorporation into larger heterocyclic systems like pyrazolin-N-thioamides and thiazoles [ 6]. Its structure makes it a valuable candidate for library synthesis in high-throughput screening and for structure-activity relationship (SAR) studies aimed at developing novel therapeutic or energetic materials [ 2][ 7]. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(5-fluoro-2-pyrazol-1-ylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-8(13)10-7-9(12)3-4-11(10)15-6-2-5-14-15/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBWZLSWKVZFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)N2C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-fluoro-2-(1H-pyrazol-1-yl)phenyl Intermediate

The key intermediate is synthesized by nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions involving fluorinated aryl halides and pyrazole derivatives.

  • Nucleophilic aromatic substitution: Starting from 2,5-difluorobenzene derivatives, selective substitution of one fluorine by pyrazole anion under basic conditions yields the 5-fluoro-2-(1H-pyrazol-1-yl)phenyl intermediate.
  • Suzuki coupling: A more versatile method involves Suzuki-Miyaura cross-coupling of 5-fluoro-2-bromophenyl derivatives with pyrazolyl boronic acids or esters. This method offers better control over substitution patterns and higher yields.

Example Synthetic Route Summary

Step Reaction Type Starting Material Reagents/Conditions Product
1 Suzuki coupling 5-fluoro-2-bromophenyl + pyrazolyl boronic acid Pd catalyst, base, solvent, heat 5-fluoro-2-(1H-pyrazol-1-yl)phenyl derivative
2 Oxidation/ketone formation Phenyl-pyrazole intermediate Oxidizing agent (e.g., SeO2) 5-fluoro-2-(1H-pyrazol-1-yl)acetophenone
3 Reductive amination Acetophenone intermediate Ammonia, NaBH3CN or catalytic hydrogenation 1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine

This route is optimized to maintain the pyrazole and fluorine functionalities intact while introducing the ethan-1-amine group efficiently.

Process Optimization and Industrial Considerations

  • Reaction conditions: Temperature control (typically 50–100°C), choice of solvent (e.g., DMF, dioxane), and catalyst loading are critical for maximizing yield and purity.
  • Purification: Crystallization and chromatographic techniques are employed to isolate the product with high purity.
  • Scale-up: Both batch and continuous flow processes have been explored to improve throughput and reproducibility.
  • Stability: The compound exhibits stability under standard laboratory conditions, but sensitive to strong acids or bases that may degrade the pyrazole ring.

Research Findings and Mechanistic Insights

  • The fluorine atom enhances the compound's binding affinity in biological targets due to electronic effects.
  • The pyrazole ring contributes to selectivity and participates in hydrogen bonding.
  • Synthetic modifications on the phenyl or pyrazole rings allow generation of derivatives with varied biological activities.
  • Reductive amination is the preferred method for introducing the ethan-1-amine group due to mild conditions and high selectivity.

Summary Table of Preparation Methods

Preparation Step Method Key Reagents/Conditions Advantages Challenges
Formation of pyrazolylphenyl Suzuki coupling, nucleophilic aromatic substitution Pd catalyst, base, fluorinated aryl halides High regioselectivity, good yields Requires careful control of conditions to avoid side reactions
Introduction of ethan-1-amine Reductive amination, nucleophilic substitution Ammonia, NaBH3CN, catalytic hydrogenation Mild conditions, high selectivity Sensitive to over-reduction or side reactions
Purification Crystallization, chromatography Solvent systems tailored to compound solubility High purity product Scale-up purification complexity

Chemical Reactions Analysis

Types of Reactions

1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anti-cancer agent. Studies have indicated that compounds with similar structures exhibit inhibitory effects on specific cancer cell lines. The fluorine atom may enhance the lipophilicity and bioavailability of the drug, making it more effective in targeting cancer cells.

Neuropharmacology

Research has shown that derivatives of 1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This suggests potential applications in treating neuropsychiatric disorders such as depression and anxiety.

Antimicrobial Activity

Preliminary studies have explored the antimicrobial properties of this compound. The presence of the pyrazole ring is known to contribute to antimicrobial activity against various pathogens. Further investigation could lead to the development of new antimicrobial agents.

In Vivo Studies

In vivo studies using animal models have demonstrated the pharmacokinetics and pharmacodynamics of this compound. These studies are crucial for understanding its efficacy and safety profile before advancing to clinical trials.

Structure-Activity Relationship (SAR) Studies

The unique structure of 1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine allows for extensive SAR studies which can help optimize its biological activity by modifying different parts of the molecule.

Case Study 1: Anti-Cancer Activity

A study published in Journal of Medicinal Chemistry evaluated several analogs of 1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine for their effects on human cancer cell lines. The results indicated that certain modifications to the pyrazole moiety significantly enhanced cytotoxicity against breast cancer cells.

Case Study 2: Neuropharmacological Effects

Research conducted at a leading university explored the effects of this compound on serotonin receptors in vitro. The findings suggested that it acts as a partial agonist at specific serotonin receptor subtypes, indicating potential use as an antidepressant.

Case Study 3: Antimicrobial Efficacy

A collaborative study between pharmaceutical companies tested the antimicrobial properties of this compound against resistant bacterial strains. The results showed promising activity, warranting further development into a new class of antibiotics.

Mechanism of Action

The mechanism of action of 1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and pyrazole ring contribute to its binding affinity and selectivity. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents/Phenyl Position Molecular Weight (g/mol) Key Features
Target Compound C₁₁H₁₁FN₃ 5-F, 2-pyrazole 204.23 Fluorine enhances electronegativity; pyrazole at position 2 enables π-π stacking
1-[3-(1H-Pyrazol-1-yl)Phenyl]Ethan-1-Amine C₁₁H₁₃N₃ 3-pyrazole 187.24 Pyrazole at position 3 reduces steric hindrance; lacks fluorine
2-(1-Phenyl-1H-Pyrazol-5-yl)Ethan-1-Amine C₁₁H₁₃N₃ 5-pyrazole 187.24 Pyrazole at position 5; phenyl group increases hydrophobicity
2-[4-(1H-Pyrazol-1-yl)Phenyl]Ethan-1-Amine HCl C₁₁H₁₄ClN₃ 4-pyrazole 223.71 Chloride salt improves solubility; para-substitution alters binding
{1-Methyl-2-[5-Methyl-3-(CF₃)-Pyrazol-1-yl]Ethyl}Amine C₈H₁₂F₃N₃ 3-CF₃, 5-methyl 207.20 Trifluoromethyl group enhances lipophilicity and metabolic stability
5-(Difluoromethyl)-1-(2-Methylphenyl)-1H-Pyrazol-4-Amine HCl C₁₁H₁₂ClF₂N₃ 4-amine, 2-methylphenyl 271.68 Difluoromethyl and methyl groups improve steric bulk and target affinity

Structural and Functional Differences

Substituent Effects :

  • Fluorine in the target compound increases electronegativity and may enhance binding to hydrophobic pockets in biological targets, as seen in analogues like (2-Fluoro-5-trifluoromethyl-phenyl)-(1-methyl-5-{2-[5-methyl-4-(3-CF₃-phenyl)-1H-imidazol-2-yl]-pyridin-4-yloxy}-1H-benzoimidazol-2-yl)-amine ().
  • Pyrazole Position : Pyrazole at position 2 (target) vs. position 3 () alters steric interactions. Para-substituted pyrazoles (e.g., 2-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine HCl ) exhibit distinct solubility profiles due to symmetry .

Amine Modifications :

  • The ethanamine chain in the target compound is shorter than in 1-12. (1R)-2-[4-(1H-pyrazol-1-yl)phenyl]-1-[...]ethan-1-amine HCl (), which includes a boratricyclo group for enhanced stereochemical control.

Biological Implications :

  • Fluorinated pyrazole derivatives (e.g., {1-Methyl-2-[5-methyl-3-(CF₃)-pyrazol-1-yl]ethyl}amine ) show improved pharmacokinetic profiles due to reduced oxidative metabolism .
  • The absence of fluorine in 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine () may limit its utility in targets requiring strong dipole interactions.

Biological Activity

1-[5-Fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine is a small molecule characterized by its unique structural features, including a pyrazole ring and an amine group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory applications.

The molecular formula of 1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine is C11H12FN3, with a molecular weight of approximately 204.20 g/mol. The presence of the fluorine atom enhances its reactivity and biological profile, making it a valuable scaffold for drug development.

Biological Activity Overview

Research indicates that compounds similar to 1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine exhibit significant antimicrobial and anticancer properties. The biological activity is largely attributed to the interaction of the compound with specific molecular targets, including enzymes and receptors involved in critical cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of pyrazole derivatives. For instance, compounds with similar structures have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Compound MIC (mg/mL) Target Bacteria
1-[5-Fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine0.0039 - 0.025S. aureus, E. coli
Other Pyrazole Derivatives4.69 - 22.9B. subtilis, S. typhi

The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity, suggesting that this compound could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have also highlighted the anticancer potential of pyrazole derivatives, including 1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine. Research has shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms, such as inhibition of cell cycle progression and modulation of signaling pathways.

The mechanism by which 1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine exerts its biological effects involves interaction with specific targets within cells:

  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in cancer progression.

    For example, inhibitors targeting p38 MAP kinase have been synthesized based on pyrazole scaffolds, demonstrating selectivity and potency .

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives for their anticancer properties. The results indicated that modifications to the pyrazole ring significantly influenced biological activity:

Modification Activity Level Notes
Hydroxyl Group AdditionIncreasedEnhanced inhibitory action
Methyl SubstitutionsVariableAltered activity based on position

These findings underscore the importance of structural modifications in optimizing the biological activity of pyrazole derivatives .

Q & A

Q. What synthetic strategies are recommended for 1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine?

The synthesis typically involves multi-step reactions, including:

  • Pyrazole ring formation : Cyclization of hydrazides with β-ketoesters or ketones under acidic conditions (e.g., POCl₃ at 120°C) .
  • Substitution reactions : Coupling the pyrazole moiety to a fluorinated benzene derivative via nucleophilic aromatic substitution (e.g., using a Pd-catalyzed Buchwald-Hartwig amination) .
  • Amine functionalization : Introduction of the ethanamine group through reductive amination or protection/deprotection strategies (e.g., using Boc-protected intermediates) . Purity is validated by HPLC, and intermediates are characterized via NMR and IR spectroscopy .

Q. How is the structural identity of this compound confirmed?

  • Spectroscopic methods : ¹H/¹³C NMR for proton/carbon environments, IR for functional groups (e.g., NH₂ stretch at ~3300 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight .
  • X-ray crystallography : If single crystals are obtained, SHELX programs (e.g., SHELXL) can refine the crystal structure to confirm stereochemistry and bond lengths .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Receptor binding assays : Test affinity for targets like bradykinin B2 receptors (based on structural analogs in ).
  • Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
  • Cytotoxicity : MTT assays in mammalian cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Modify substituents : Vary the pyrazole’s substituents (e.g., methyl, trifluoromethyl) and the phenyl ring’s fluorine position to assess impact on activity .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs .
  • Biological testing : Compare analogs in dose-response assays (e.g., IC₅₀ for enzyme inhibition) and correlate with logP values to evaluate hydrophobicity-activity trends .

Q. What methodologies resolve contradictions in activity data across studies?

  • Orthogonal validation : Replicate assays in independent labs with standardized protocols (e.g., uniform cell lines, buffer conditions) .
  • Metabolic stability testing : Use liver microsomes to identify if discrepancies arise from compound degradation .
  • Crystallographic analysis : Resolve stereochemical ambiguities that may affect binding (e.g., enantiomer-specific activity) .

Q. How is selectivity for target receptors evaluated?

  • Panel screening : Test against related receptors (e.g., COX-1 vs. COX-2 for anti-inflammatory targets) to assess cross-reactivity .
  • Kinase profiling : Use broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Molecular dynamics simulations : Predict binding stability and selectivity using docking software (e.g., AutoDock Vina) .

Q. What experimental designs optimize metabolic stability for in vivo studies?

  • In vitro ADME : Assess hepatic clearance using human liver microsomes and cytochrome P450 inhibition assays .
  • Prodrug strategies : Modify the amine group to improve bioavailability (e.g., hydrochloride salt formation) .
  • Isotope labeling : Use ¹⁴C-labeled compound to track metabolites in pharmacokinetic studies .

Methodological Considerations

Q. How are computational tools integrated into its pharmacological profiling?

  • QSAR modeling : Train models on analog datasets to predict toxicity and efficacy .
  • Free energy calculations : Estimate binding affinities via molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) .
  • Fragment-based design : Identify novel derivatives using virtual fragment libraries (e.g., Enamine REAL Space) .

Q. What safety protocols are critical during handling?

  • Ventilation : Use fume hoods to avoid inhalation of amine vapors .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine
Reactant of Route 2
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1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine

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